molecular formula C11H12BrClOS B14065156 1-(5-(Bromomethyl)-2-(methylthio)phenyl)-2-chloropropan-1-one

1-(5-(Bromomethyl)-2-(methylthio)phenyl)-2-chloropropan-1-one

Cat. No.: B14065156
M. Wt: 307.63 g/mol
InChI Key: ITVPEFZPMLZIGY-UHFFFAOYSA-N
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Description

1-(5-(Bromomethyl)-2-(methylthio)phenyl)-2-chloropropan-1-one is an organic compound with a complex structure that includes bromomethyl, methylthio, and chloropropanone functional groups

Preparation Methods

The synthesis of 1-(5-(Bromomethyl)-2-(methylthio)phenyl)-2-chloropropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of a methylthio-substituted benzene derivative followed by chlorination and subsequent ketone formation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product yield and purity. Industrial production methods may involve large-scale reactions with optimized conditions to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

1-(5-(Bromomethyl)-2-(methylthio)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.

    Addition Reactions: The chloropropanone moiety can undergo addition reactions with nucleophiles, resulting in the formation of new compounds.

Common reagents used in these reactions include strong bases, oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-(5-(Bromomethyl)-2-(methylthio)phenyl)-2-chloropropan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-(Bromomethyl)-2-(methylthio)phenyl)-2-chloropropan-1-one involves its interaction with various molecular targets. The bromomethyl and chloropropanone groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The methylthio group may also participate in redox reactions, influencing the compound’s overall reactivity.

Comparison with Similar Compounds

Similar compounds to 1-(5-(Bromomethyl)-2-(methylthio)phenyl)-2-chloropropan-1-one include other bromomethyl and chloropropanone derivatives. These compounds share similar reactivity patterns but may differ in their specific applications and biological activities. The unique combination of functional groups in this compound sets it apart, providing distinct advantages in certain chemical and biological contexts.

Properties

Molecular Formula

C11H12BrClOS

Molecular Weight

307.63 g/mol

IUPAC Name

1-[5-(bromomethyl)-2-methylsulfanylphenyl]-2-chloropropan-1-one

InChI

InChI=1S/C11H12BrClOS/c1-7(13)11(14)9-5-8(6-12)3-4-10(9)15-2/h3-5,7H,6H2,1-2H3

InChI Key

ITVPEFZPMLZIGY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=CC(=C1)CBr)SC)Cl

Origin of Product

United States

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